molecular formula C19H18N2O2S B8684901 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 64997-22-4

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole

Cat. No.: B8684901
CAS No.: 64997-22-4
M. Wt: 338.4 g/mol
InChI Key: WWVVMOWJXBBNGF-UHFFFAOYSA-N
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Description

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both thiazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and diamine precursors under acidic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes or block receptor sites, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole is unique due to the combination of both thiazole and imidazole rings, along with the methoxyphenyl groups. This unique structure enhances its chemical reactivity and broadens its range of applications compared to other similar compounds.

Properties

CAS No.

64997-22-4

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C19H18N2O2S/c1-22-15-7-3-13(4-8-15)17-18(21-11-12-24-19(21)20-17)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

WWVVMOWJXBBNGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 46.8 g (0.15 mole) of 4,5-bis(p-methoxyphenyl)-2-mercaptoimidazole, 55.5 g (0.15 mole) of ethylene glycol di-p-toluenesulfonate [Helv. Chim Acta 29 1675 (1946); Chem Abs. 41 1641 g] and 45.5 g (0.33 mole) potassium carbonate in 500 ml dimethylformamide was stirred at room temperature for 3 days. The mixture was poured into ice water and the precipitated product was collected and washed with water. Recrystallization from 1200 ml ethanol gave 31.3 g (61%) of product, m.p. 155°-8°.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

To a stirred slurry of 3.1 g (0.01 mole) 4,5 bis-(p-methoxyphenyl)-2-mercaptoimidazole [Anschutz and Schwickerath, Ann., 284, 24 (1895)] in 50 ml methanol was added 0.65 g (0.012 mole) of sodium methoxide. To the resulting solution was added 2.6 g (0.011 mole) 2-chloroethyl-p-toluenesulfonate in 10 ml methanol. The mixture was heated at reflux overnight. Another 0.5 g (0.002 mole) of 2-chloroethyl-p-toluenesulfonate was added and refluxing was continued another 2 hours. The mixture was poured into ice water and extracted with methylene chloride three times. The methylene chloride layers were dried and concentrated on a rotary evaporator. The residue was chromatographed on silica gel, eluting with chloroform. The product was obtained by trituration of fractions 4 and 5 with ether to give crystalline material, m.p. 149°-151°. Analysis by IR, NMR and CHN microanalysis indicated the product in a purity of about 85%.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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